molecular formula C14H17NO3 B091913 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid CAS No. 17826-24-3

5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid

Cat. No. B091913
CAS RN: 17826-24-3
M. Wt: 247.29 g/mol
InChI Key: GTRKZYWTBFQHCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid” is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .


Synthesis Analysis

To obtain the methyl ester of indole-3-propionic acid, a method consisting of refluxing the carboxylic acid with thionyl chloride and methanol was utilized . This method could potentially be adapted for the synthesis of “5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid”.

Scientific Research Applications

Antiviral Activity

Indole derivatives, including those similar to 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid, have been studied for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The structural flexibility of indole allows for the synthesis of numerous derivatives, which can be optimized for enhanced antiviral effects.

Anti-inflammatory Activity

The indole scaffold is also associated with anti-inflammatory activity. Specific derivatives of indole have demonstrated significant anti-inflammatory effects in preclinical models. For instance, a related compound, 5-methoxy-3-(3-phenylacryloyl)-1H-indole-2-carboxylic acid, showed a notable reduction in inflammation at certain dosages . This suggests potential for the development of new anti-inflammatory agents based on the indole structure.

Anticancer Potential

Indole derivatives are being explored for their potential use in cancer treatment. Their ability to interact with various biological pathways makes them suitable candidates for anticancer drugs. Research has focused on synthesizing indole-based compounds that can target and inhibit the growth of cancer cells .

Neurological Applications

Indole compounds have been identified as selective ligands for dopamine receptors, which are significant in the treatment of neurological disorders such as Parkinson’s disease and schizophrenia . The indole core can be modified to enhance its affinity and selectivity towards specific neurological targets.

Tuberculosis Treatment

Indole derivatives have shown promise as inhibitors of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. By targeting specific enzymes essential for the bacterium’s survival, these compounds could lead to the development of novel antitubercular drugs .

Hypoxia-Selective Cytotoxins

In the context of cancer therapy, hypoxia-selective cytotoxins are designed to be more toxic in low-oxygen environments, which are common in solid tumors. Indole derivatives have been investigated for this property, potentially offering a way to target tumor cells more effectively while sparing healthy tissue .

Future Directions

Based on the well-known biological properties of indoles, and more precisely, of melatonin, IPA, and 5-methoxy-indole carboxylic acid (5MICA) derivatives, it was considered of interest to widen research with the synthesis of new selected series based on these scaffolds that possessed the already proven functionalities .

properties

IUPAC Name

5-methoxy-2-methyl-1-propylindole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-4-7-15-9(2)13(14(16)17)11-8-10(18-3)5-6-12(11)15/h5-6,8H,4,7H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRKZYWTBFQHCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C2=C1C=CC(=C2)OC)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585377
Record name 5-Methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid

CAS RN

17826-24-3
Record name 5-Methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.